Product packaging for 2-Azabicyclo[3.3.1]nonan-8-one(Cat. No.:)

2-Azabicyclo[3.3.1]nonan-8-one

Cat. No.: B13542337
M. Wt: 139.19 g/mol
InChI Key: KDMKOJQYFGESJK-UHFFFAOYSA-N
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Description

2-Azabicyclo[3.3.1]nonane is recognized as a privileged scaffold in medicinal chemistry and is embedded in the structures of numerous bioactive compounds . Derivatives based on this core structure are prevalent in pharmaceutical research due to their diverse biological activities. For instance, the 2-azabicyclo[3.3.1]nonane skeleton is a key structural feature found in several important narcotic analgesics and marine alkaloids . This makes it a highly valuable template for the design and synthesis of new potential therapeutic agents. The specific 8-ketone (or 8-one) derivative offers a functionalized handle for further chemical exploration, allowing researchers to develop novel synthetic routes and create libraries of compounds for biological screening . As a building block, 2-Azabicyclo[3.3.1]nonan-8-one provides researchers with a critical intermediate to probe chemical space and investigate new mechanisms of action in various disease areas. Intended Use and Handling: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Prior to use, researchers should consult the Safety Data Sheet (SDS) and handle the material appropriately in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO B13542337 2-Azabicyclo[3.3.1]nonan-8-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

2-azabicyclo[3.3.1]nonan-8-one

InChI

InChI=1S/C8H13NO/c10-8-2-1-6-3-4-9-7(8)5-6/h6-7,9H,1-5H2

InChI Key

KDMKOJQYFGESJK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2CC1CCN2

Origin of Product

United States

Synthetic Methodologies for 2 Azabicyclo 3.3.1 Nonan 8 One and Analogues

Foundation of Core Ring System Construction

Mannich Reaction-Based Approaches

The Mannich reaction is a powerful tool for carbon-carbon bond formation and is widely employed in the synthesis of nitrogen-containing heterocyclic compounds. For the construction of the 2-azabicyclo[3.3.1]nonane skeleton, this reaction typically involves the cyclization of an iminium ion generated from a piperidine (B6355638) derivative. researchgate.net

Early work in this area demonstrated the utility of mercuric acetate (B1210297) oxidation of acetonylpiperidines to generate the necessary iminium salt for cyclization. researchgate.net This intramolecular Mannich reaction effectively forms the C(1)-C(8) bond, establishing the bicyclic core. researchgate.net A more controlled method involves the use of 2-cyanopiperidines as stable iminium ion precursors. Under acidic conditions, the cyano group is cleaved, generating the iminium salt in situ, which then undergoes cyclization with a tethered nucleophile. researchgate.netresearchgate.net This approach has been successfully applied to the synthesis of various polysubstituted morphans. researchgate.net The general Mannich strategy for forming 2-azabicyclo[3.3.1]nonan-7-ones, a close analogue to the target compound, is summarized in the table below.

Precursor TypeReagents/ConditionsProduct TypeReference
AcetonylpiperidineMercuric Acetate2-Azabicyclo[3.3.1]nonan-7-one researchgate.net
Acetoacetate-substituted PiperidineMercuric AcetateSubstituted 2-Azabicyclo[3.3.1]nonan-7-one researchgate.net
2-Cyanopiperidine with Ketone Side ChainAcidic ConditionsPolysubstituted Morphans researchgate.netresearchgate.net
Cyclohexanone (B45756), Aldehyde, Ammonium (B1175870) AcetatePolar Aprotic Solvents2,4-Diaryl-3-azabicyclo[3.3.1]nonanones chemijournal.com

Intramolecular Cyclization Strategies

Intramolecular cyclizations are paramount in constructing bicyclic systems, offering high efficiency and stereochemical control. Various strategies have been developed to form the 2-azabicyclo[3.3.1]nonane core, differing in the type of reactive intermediate and the bond being formed.

A notable strategy for forming the C(1)–C(8) bond involves the intramolecular cyclization of an N-sulfonyliminium ion by a tethered enoxysilane. In a key step toward the synthesis of the sarain A core, an intermediate containing both a protected nitrogen and a silyl (B83357) enol ether was treated with boron trichloride. researchgate.net This Lewis acid facilitated the formation of an N-sulfonyliminium ion and triggered the subsequent nucleophilic attack by the enoxysilane. This powerful transformation constructs the bicyclic framework and simultaneously installs a quaternary carbon stereocenter at the bridgehead position. researchgate.net

Intramolecular aldol (B89426) condensation is a classic and effective method for forming six-membered rings. In the context of 2-azabicyclo[3.3.1]nonane synthesis, this strategy typically involves a piperidine precursor bearing a ketone or aldehyde functionality, which can cyclize to form the carbocyclic ring. researchgate.net For instance, a ketal amine can be converted to an imine, which then reacts with the sodium salt of ethyl acetoacetate. Following protection of the nitrogen and hydrolysis of the ketal, the resulting keto-carbamate undergoes an intramolecular aldol reaction to furnish the 2-azabicyclo[3.3.1]nonan-7-one skeleton. researchgate.net More recently, organocatalyzed tandem reactions involving desymmetrization and intramolecular aldolization have been developed to provide asymmetric access to these morphan derivatives. rsc.org The key step involves the formation of the six-membered nitrogen-containing ring through an intramolecular aldol process of an aza-tethered dicarbonyl compound. rsc.org

PrecursorKey ReagentsReaction TypeProduct CoreReference
Ketal AmineNa Salt of Ethyl Acetoacetate, AcidIntramolecular Aldol2-Azabicyclo[3.3.1]nonan-7-one researchgate.net
Aza-tethered DicarbonylOrganocatalyst, MicrowaveAsymmetric Intramolecular AldolSubstituted 2-Azabicyclo[3.3.1]nonane rsc.org
Diketone and Methyl AcroleinTfOH or TMSOTfTandem Michael/AldolBicyclo[3.3.1]nonenone rsc.orgnih.gov

Radical cyclizations offer a complementary approach to constructing the 2-azabicyclo[3.3.1]nonane ring system, often proceeding under mild conditions. One example involves a tributyltin hydride-mediated radical translocation/cyclization reaction. researchgate.net This process forms the C(1)–C(8) bond, though it has been reported with modest yields. researchgate.net Another pathway utilizes the cyclization of trichloroacetamides. A one-pot process using pyrrolidine, AIBN, and TTMSS under microwave irradiation can convert a trichloroacetamide-tethered ketone into a 2-azabicyclo[3.3.1]nonan-3,6-dione. ub.edu The mechanism involves the generation of an enamine, intramolecular addition of a dichloromethylcarbamoyl radical, and subsequent oxidation and hydrolysis steps to yield the bicyclic dione (B5365651). ub.edu

The cyclization of unsaturated amine derivatives induced by an external electrophile is a widely used method for synthesizing piperidine rings via a 6-exo process. researchgate.net This strategy has been effectively applied to the synthesis of the 2-azabicyclo[3.3.1]nonane framework. An early asymmetric synthesis utilized an iodolactamization as the key cyclization step. researchgate.net In this approach, an amide precursor derived from an asymmetric Diels-Alder reaction undergoes cyclization induced by iodine, forming the N-C(1) bond and establishing the bicyclic lactam. researchgate.net Similarly, iodoaminocyclization has been employed in the enantioselective synthesis of the core of natural products like banyasides and suomilide. researchgate.net Mercury(II) salts have also served as the electrophile to trigger the cyclization of an amine onto a carbon-carbon double bond, providing another route to 2-azabicyclo[3.3.1]nonane derivatives. researchgate.net

Michael-Aldol Type Annulations

The construction of the bicyclo[3.3.1]nonane core via a domino Michael-aldol annulation sequence represents an efficient strategy for forming the carbocyclic portion of the 2-azabicyclo[3.3.1]nonan-8-one system. This approach typically involves the reaction of a cyclic dione or a related precursor with an α,β-unsaturated aldehyde or ketone (enal). ucl.ac.ukucl.ac.uk The sequence is initiated by a Michael addition, which creates a new carbon-carbon bond and generates an enolate intermediate. This intermediate then undergoes an intramolecular aldol condensation to forge the second ring, yielding the bicyclic ketol structure. ucl.ac.ukrsc.org

This methodology has been explored for the synthesis of various substituted bicyclo[3.3.1]nonane derivatives. ucl.ac.uk A one-pot process reacting substituted 1,3-cyclohexanediones with enals has proven effective, often providing the desired bicyclic ketols in good to excellent yields and with notable stereocontrol. ucl.ac.uk The stereochemical outcome of the annulation can sometimes be influenced by the choice of solvent, base, and temperature. ucl.ac.uk

For instance, an acid-catalyzed tandem Michael addition-intramolecular aldol-type condensation has been utilized in the synthesis of a hyperforin (B191548) model system. rsc.org In this case, a diketone was treated with methyl acrolein in the presence of an acid promoter, leading to the bicyclic product. rsc.org While many examples focus on carbocyclic systems, the principles are foundational for constructing the cyclohexanone ring of the this compound skeleton, where the nitrogen atom is already part of the precursor or is introduced in a subsequent step. The formation of the six-membered nitrogen-containing ring can also be achieved via an intramolecular aldol process using an aza-tethered dicarbonyl compound. rsc.org

Table 1: Examples of Michael-Aldol Annulation for Bicyclo[3.3.1]nonane Synthesis This table is interactive and can be sorted by clicking on the column headers.

Reactants Catalyst/Conditions Product Type Yield Reference
Cycloalkane-1,3-diones + Enals Various bases/solvents 6-Hydroxybicyclo[3.3.1]nonane-2,9-diones Good to excellent ucl.ac.uk
Substituted 1,3-cyclohexanediones + Enals One-pot process Bicyclic ketols Good to excellent ucl.ac.uk
Diketone + Methyl acrolein TfOH or TMSOTf Bicyclo[3.3.1]nonenone 63% rsc.org
β-keto thiolesters/sulfones + Acrylate derivatives Base-catalyzed Michael addition, then acid-catalyzed aldol condensation β,γ-Unsaturated bicyclo[3.3.1]nonenone Not specified rsc.org

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing structural elements from all starting materials, offer a highly efficient pathway to complex molecules like 2-azabicyclo[3.3.1]nonane derivatives. acs.orgbeilstein-journals.org These protocols are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. acs.org

Several MCR strategies have been developed for the synthesis of related azabicyclic frameworks. For example, a three-component reaction between aryl aldehydes, malononitrile, and hydroxylamine (B1172632) hydrochloride in water has been used to create 1-azabicyclo[3.1.0]hexane-3-enes, showcasing the power of MCRs in building nitrogen-containing bridged systems. acs.org More directly relevant, a pseudo-five-component reaction involving aromatic aldehydes, malononitrile, cyanoacetates, and acetylacetone (B45752) has been shown to stereoselectively produce highly functionalized 3-azabicyclo[3.3.1]nona-2,7-dienes. researchgate.net

A notable example applied to the morphan scaffold is a domino reaction initiated by a chiral lithium amide. This process, involving the conjugate addition and cyclization of nona-2,7-diendioate, was successfully applied to the synthesis of (1R,5R,9R)-2-azabicyclo-[3.3.1]nonane-9-carboxylic acid, a key precursor for a new class of opioid receptor ligands. mdpi.com Such MCRs can establish multiple stereocenters in a single pot, demonstrating a high degree of stereocontrol. mdpi.com

Stereoselective Synthesis of this compound and Chiral Analogues

The biological activity of 2-azabicyclo[3.3.1]nonane derivatives is often highly dependent on their stereochemistry. Consequently, the development of stereoselective synthetic routes to access enantiomerically pure or diastereomerically enriched morphans is of paramount importance.

Asymmetric Synthetic Routes

Asymmetric synthesis provides access to enantiopure 2-azabicyclo[3.3.1]nonane derivatives, which are crucial for probing biological systems and for development as chiral drugs. The first asymmetric synthesis of a 2-azabicyclo[3.3.1]nonane derivative was reported to utilize an iodolactamization in the final key step. researchgate.net

More recently, organocatalysis has emerged as a powerful tool. An asymmetric synthesis of 2-azabicyclo[3.3.1]nonanes has been achieved through a microwave-assisted, organocatalyzed tandem desymmetrization and intramolecular aldolization. rsc.org This method forms the six-membered nitrogenous ring via an intramolecular aldol reaction of an aza-tethered dicarbonyl compound, marking the first use of organocatalysis for the asymmetric synthesis of a morphan derivative. rsc.org

Another powerful strategy involves the use of chiral lithium amides to initiate an asymmetric conjugate addition-cyclization cascade. This has been applied to the synthesis of chiral 2-azabicyclo[3.3.1]nonane-9-carboxylic acid from an achiral precursor like nona-2,7-diendioate, demonstrating the creation of the chiral bicyclic core with high stereoselectivity. mdpi.com Furthermore, radical cyclizations using enantiopure precursors have also been employed to synthesize enantiopure 2-azabicyclo[3.3.1]nonanes. rsc.org

Diastereoselective Approaches

Diastereoselective methods are critical for controlling the relative stereochemistry of multiple stereocenters within the 2-azabicyclo[3.3.1]nonane framework. Diastereoselective alkylation of pre-existing morphan ketones has been used to synthesize C7- and C8-substituted 5-phenylmorphan opioids. nih.gov For example, the alkylation of 5-(3-Methoxyphenyl)-2-azabicyclo[3.3.1]nonan-7-one allows for the introduction of substituents at the C7 position with specific stereochemical outcomes. nih.gov

In the context of total synthesis, a highly diastereoselective α-azidation of a ketone served as a key transformation in the formal synthesis of (±)-strictamine. clockss.org Another key step in this synthesis was the partial reduction of a diketone precursor, which proceeded as a single diastereomer to furnish a β-hydroxyketone, highlighting the high level of stereocontrol achievable in these systems. clockss.org The stereochemistry of such compounds is often confirmed through advanced NMR techniques and single-crystal X-ray analysis. acs.org

Table 2: Examples of Diastereoselective Reactions in Morphan Synthesis This table is interactive and can be sorted by clicking on the column headers.

Reaction Type Substrate Key Reagent/Condition Product Stereochemical Outcome Reference
Alkylation 5-(3-Methoxyphenyl)-2-azabicyclo[3.3.1]nonan-7-one Not specified C7- and C8-Substituted 5-phenylmorphans Diastereoselective nih.gov
α-Azidation Tricyclic Ketone Not specified Azido-ketone intermediate for strictamine Highly diastereoselective clockss.org
Reduction Diketone precursor for strictamine Sodium borohydride (B1222165) in THF/water β-Hydroxyketone Single diastereomer clockss.org

Control of Bridgehead Stereochemistry

Controlling the stereochemistry at the C1 and C5 bridgehead positions is a fundamental challenge in the synthesis of the 2-azabicyclo[3.3.1]nonane skeleton. The relative configuration of the protons at these bridgehead carbons is typically cis. researchgate.net Many synthetic strategies are designed to ensure this outcome by forming one of the bonds to a bridgehead carbon in the key cyclization step. researchgate.net

Approaches that involve cyclization onto an iminium ion are particularly effective in establishing the desired cis relationship between the bridgehead protons without requiring a stereochemically defined precursor. researchgate.net The formation of the C(1)–C(8) bond via a Mannich-type cyclization from a piperidine derivative generates an sp2-hybridized center that evolves into the C(1) bridgehead, naturally leading to the thermodynamically favored cis-fused system. researchgate.net Similarly, forming the N–C(1) bond through electrophile-induced cyclization of an unsaturated amine derivative is a widely used 6-exo process that controls the bridgehead stereochemistry. researchgate.net The inherent conformational preferences of the bicyclo[3.3.1]nonane system, which typically adopts a twin-chair or chair-boat conformation, play a crucial role in directing the stereochemical course of these cyclization reactions. tandfonline.com

Total Synthesis Applications Incorporating the this compound Moiety

The this compound core is a key structural component in a vast array of complex and biologically active natural products, particularly alkaloids. researchgate.net Its incorporation into these larger structures is a testament to the versatility and power of modern synthetic organic chemistry.

A notable example is the formal total synthesis of (±)-strictamine, an akuammiline-type indole (B1671886) alkaloid. A key transformation in this synthesis was the construction of the 2-azabicyclo[3.3.1]nonane skeleton through a sequence involving ozonolysis, a Staudinger reaction, and an aza-Wittig reaction. clockss.org This approach successfully assembled the rigid, cage-like skeleton characteristic of this alkaloid family. clockss.org

The related 3-azabicyclo[3.3.1]nonane core is featured in the marine natural product Haliclonin A. nii.ac.jp Its total synthesis involved forging the bicyclic core via a reductive C-N bond formation from an N,O-acetal intermediate. nii.ac.jp Although the nitrogen position differs, the strategic challenges of constructing and manipulating the bridged bicyclic system within a macrocyclic framework are comparable. These syntheses underscore the importance of robust methods for constructing the azabicyclo[3.3.1]nonane moiety as a reliable building block for accessing complex molecular architectures. researchgate.netnii.ac.jp

Strategies for Complex Natural Product Construction

The construction of the 2-azabicyclo[3.3.1]nonane framework is a key step in the synthesis of many intricate natural products. Chemists have devised numerous strategies to forge this bicyclic system, often embedding it within a more complex polycyclic structure. The indole alkaloids, in particular, frequently feature an indole ring fused to the azabicyclo[3.3.1]nonane core, creating a formidable synthetic challenge. nih.govrsc.org

Key strategies for incorporating the 2-azabicyclo[3.3.1]nonane core into complex natural products include:

Mannich Reaction: The double Mannich reaction is a powerful and widely used method for constructing the 3-azabicyclo[3.3.1]nonan-9-one skeleton, a close analogue. This strategy typically involves the reaction of a primary amine, an aldehyde like paraformaldehyde, and a β-keto ester or a cyclic ketone. rsc.org This approach has been successfully applied to the synthesis of diversely substituted azabicycles. rsc.org

Intramolecular Cyclizations: Many syntheses rely on forming one of the rings of the bicyclic system onto a pre-existing ring. This can involve various types of intramolecular bond formations.

Cyclization upon Iminium Ions: A common approach involves the generation of a piperidine-derived iminium ion that is tethered to a nucleophilic carbon. An intramolecular cyclization then forms the C(1)–C(8) bond, yielding the 2-azabicyclo[3.3.1]nonan-7-one or -8-one core. researchgate.net

Radical Cyclization: Radical-based strategies offer an alternative route. For instance, a (carbamoyl)dichloromethyl radical can cyclize to form the 2-azabicyclo[3.3.1]nonane skeleton. rsc.org While some radical approaches to indole-fused systems have been met with challenges, SmI₂-mediated radical cyclizations have proven effective in achieving the desired ring closure. rsc.org

Cycloaddition Reactions: These reactions are valuable for rapidly building molecular complexity. Nitrile oxide-allene cycloaddition has been demonstrated as a viable method in the synthesis of the core structure of certain natural products containing the bicyclo[3.3.1]nonane framework. rsc.org

Tandem Cascades: Acid-catalyzed tandem reactions, such as a Michael addition followed by an intramolecular aldol condensation, can efficiently assemble the bicyclo[3.3.1]nonenone system from acyclic precursors. nih.govrsc.org

Table 1: Examples of Natural Product Families Containing the 2-Azabicyclo[3.3.1]nonane Core and Synthetic Strategies

Natural Product FamilyCore Structure VariationKey Construction StrategyReference
Sarpagine-Ajmaline-Koumine AlkaloidsIndole-fused azabicyclo[3.3.1]nonaneMannich-type cyclization; Boron trifluoride etherate mediated tandem cascade nih.gov
Strychnos AlkaloidsFunctionalized 2-azabicyclo[3.3.1]nonanesCyclization of tethered 2-piperidinecarbonitrile ketones researchgate.netacs.org
Morphinans2-Azabicyclo[3.3.1]nonane (Morphan)Cyclization upon iminium ions researchgate.netresearchgate.net
Chorismate Mutase InhibitorsAzabicyclo[3.3.1]nonane systemsTreatment with N-PSP and camphorsulfonic acid nih.govrsc.org

Retrosynthetic Analyses Leading to the this compound Intermediate

Retrosynthetic analysis is a technique used to deconstruct a complex target molecule into simpler, commercially available starting materials. The this compound core is a frequent target of such analysis, serving as a key intermediate that simplifies the synthetic problem considerably. The strategic disconnection of bonds within a complex natural product often leads back to this versatile bicyclic ketone.

The most common retrosynthetic disconnections for the 2-azabicyclo[3.3.1]nonane system involve breaking the bonds formed during the key cyclization step in the forward synthesis. The primary goal is to sever the connections that form the bicyclic structure, typically leading to a more manageable monocyclic precursor, such as a substituted piperidine. researchgate.net

Key retrosynthetic disconnections include:

C(1)–C(8) Bond Disconnection: This is one of the most logical disconnections, as its formation in the forward sense via a Mannich-type or related cyclization is highly effective. This break transforms the bicyclic ketone into a monocyclic piperidine derivative bearing a side chain with a latent nucleophile (e.g., an enolate or enamine precursor) and an electrophilic iminium ion (or its precursor). researchgate.net The forward reaction, an intramolecular Mannich cyclization, is a powerful method for forging this bond and establishing the crucial cis-relationship between the bridgehead protons at C(1) and C(5). researchgate.net

C(1)–N Bond Disconnection: This disconnection simplifies the target to a carbocyclic system, specifically a substituted cyclohexanone with an aminoalkyl side chain. researchgate.net The corresponding forward synthesis would involve an intramolecular aminocyclization, such as the reductive amination of a keto group by the tethered amine, to close the piperidine ring.

Disconnection of the Carbocyclic Ring: Less commonly, the retrosynthetic analysis can proceed by breaking one of the bonds in the six-membered carbocyclic ring, starting from a substituted piperidine precursor. For instance, a C(5)-C(6) disconnection might lead back to a piperidine derivative that can undergo an intramolecular Dieckmann condensation or a related cyclization to form the carbocyclic ring.

The Mannich reaction provides a classic example of the power of this retrosynthetic thinking. A complex this compound derivative can be retrosynthetically disconnected via a double Mannich reaction pathway to a primary amine, formaldehyde, and a cyclic ketone. This simplifies the complex bicyclic target into three simple, achiral components.

Table 2: Retrosynthetic Disconnections of the this compound Core

Disconnected Bond(s)Resulting Precursor TypeCorresponding Forward Synthetic ReactionReference
C(1)–C(8)Substituted 2-acylpiperidine or 2-cyanopiperidineIntramolecular Mannich cyclization / Iminium ion cyclization researchgate.net
C(1)–NAminoalkene or Amino ketone on a cyclohexane (B81311) ringIntramolecular aminocyclization (e.g., Iodoaminocyclization) researchgate.net
C(4)–C(5)Substituted piperidine with an enolate and an electrophilic side chainIntramolecular Aldol reaction / Heck reaction / Radical cyclization researchgate.net
Multiple (e.g., C(1)-C(8) & C(4)-C(5))Acyclic amine, aldehyde, and ketone componentsIntermolecular (Double) Mannich Reaction rsc.org

Reaction Chemistry and Chemical Transformations of 2 Azabicyclo 3.3.1 Nonan 8 One

Reactivity of the Ketone Functional Group

The carbonyl group at the C-8 position is a key site for synthetic elaboration, participating in a variety of reactions typical of ketones, including nucleophilic additions, reductions, and condensations.

Nucleophilic Addition Reactions

The electrophilic carbon of the C-8 ketone is susceptible to attack by various nucleophiles, most notably organometallic reagents such as Grignard and organolithium compounds. organic-chemistry.orgarabjchem.orgyoutube.compressbooks.pub These reactions are fundamental for forming new carbon-carbon bonds and introducing alkyl, aryl, or vinyl groups, leading to the formation of tertiary alcohols.

While specific examples for the 2-Azabicyclo[3.3.1]nonan-8-one scaffold are not extensively documented in readily available literature, the reactivity can be inferred from analogous systems. For instance, studies on the related 3-thia-7-azabicyclo[3.3.1]nonan-9-one have shown that Grignard reagents add to the ketone to yield the expected tertiary alcohols. tandfonline.com The reaction proceeds via the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide. The stereochemical outcome of such additions would be influenced by the steric hindrance imposed by the bicyclic ring system.

Table 1: Representative Nucleophilic Addition Reactions on Analogous Azabicyclic Ketones

Starting Material Reagent Product Reference
3-Thia-7-azabicyclo[3.3.1]nonan-9-one Grignard Reagents 9-Alkyl/Aryl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol tandfonline.com

Reduction Reactions to Azabicyclononanols

The ketone at C-8 can be readily reduced to the corresponding secondary alcohol, 2-azabicyclo[3.3.1]nonan-8-ol, using various reducing agents. Hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for this transformation.

The stereoselectivity of the reduction is a critical aspect, as the hydride can approach the carbonyl face from either the endo or exo direction, leading to two possible diastereomeric alcohols. The facial selectivity is dictated by the steric environment around the ketone. In a related isomer, 1-allyl-2-benzyl-2-azabicyclo[3.3.1]nonan-3-one, reduction with sodium borohydride in methanol (B129727) proceeds efficiently to give the corresponding alcohol in high yield. nih.gov Similarly, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one is effectively reduced by NaBH₄. google.com These examples suggest that the C-8 ketone of this compound would undergo similar transformations smoothly.

Table 2: Examples of Reduction Reactions on Related Azabicyclo[3.3.1]nonanones

Starting Material Reagent(s) Conditions Product Yield Reference
1-Allyl-2-benzyl-2-azabicyclo[3.3.1]nonan-3-one Sodium borohydride Methanol, 0 °C to rt 1-Allyl-6-hydroxy-2-benzyl-2-azabicyclo[3.3.1]nonan-3-one 99% nih.gov
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Sodium borohydride Methanol, 0 °C to rt endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol 100% google.com

Condensation Reactions with Carbonyl Compounds

The C-8 ketone can undergo condensation reactions with primary amines and their derivatives to form imines and related compounds. A notable example is the reaction with thiosemicarbazide (B42300) to yield a thiosemicarbazone. This reaction is often a precursor step for the synthesis of more complex heterocyclic systems.

For example, various 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones have been converted into their corresponding thiosemicarbazones. nih.gov This transformation involves the nucleophilic attack of the terminal amino group of thiosemicarbazide on the carbonyl carbon, followed by dehydration to form the C=N double bond. Such derivatives are valuable intermediates, particularly for creating spiro compounds. While this example involves the 3-aza-9-one isomer, the fundamental reactivity of the ketone group is analogous.

Functionalization via Spiro Annulation at C-8

The ketone functionality serves as a handle for constructing spirocyclic systems, where the C-8 carbon becomes the shared atom between the original bicyclic ring and a new ring. This is often achieved by converting the ketone into a derivative that can undergo a subsequent cyclization reaction.

A well-documented strategy involves the cyclization of thiosemicarbazone derivatives. For instance, the thiosemicarbazone of N-acetyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one, upon treatment with acetic anhydride, undergoes cyclization to form a spiro-fused 1,3,4-thiadiazole (B1197879) ring at the C-9 position. nih.gov A similar strategy has been used to create spiro-1',2',4'-triazolidin-3'-thiones via oxidative cyclization of the corresponding thiosemicarbazones. europeanreview.org These examples demonstrate a powerful method for introducing complex spiro-heterocyclic motifs onto the azabicyclononane framework, starting from the ketone.

Table 3: Spiro Annulation via Cyclization of Ketone Derivatives of Azabicyclononanones

Starting Material Reagent(s) Product Reference
N-Acetyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazone Acetic Anhydride N-acetyl-2,4-[diphenyl-3-azabicyclo[3.3.1]nonan-9-yl]-9-spiro-4′-acetyl-2′-(acetylamino)-4′,9-dihydro-[1′,3′,4′]-thiadiazole nih.gov
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazone Potassium Superoxide (KO₂) 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9,5'-spiro-1',2',4'-triazolidin-3'-thione europeanreview.org

Reactions at the Nitrogen Heteroatom

The secondary amine at the N-2 position is a nucleophilic center and readily participates in reactions with various electrophiles, allowing for extensive functionalization of the bicyclic core.

N-Alkylation and N-Acylation Reactions

N-alkylation introduces an alkyl group onto the nitrogen atom, typically by reaction with an alkyl halide or via reductive amination. For instance, the nitrogen of 5-(3-methoxyphenyl)-2-azabicyclo[3.3.1]nonan-7-one can be methylated or converted to an N-phenethyl derivative, showcasing the accessibility of the nitrogen for alkylation. nih.gov

N-acylation involves the reaction of the amine with acylating agents like acid chlorides or anhydrides to form amides, or with chloroformates to form carbamates. This reaction is often used to install protecting groups or to modify the electronic properties of the nitrogen atom. A relevant example is the conversion of an N-benzyl-2-azabicyclo[3.3.1]nonan-6-one into its N-methoxycarbonyl derivative using methyl chloroformate. nih.gov This reaction simultaneously removes the benzyl (B1604629) group and acylates the nitrogen. These reactions highlight the versatility of the nitrogen atom as a site for molecular diversification.

Table 4: Representative N-Alkylation and N-Acylation Reactions on the 2-Azabicyclo[3.3.1]nonane Skeleton

Starting Material Reagent(s) Reaction Type Product Reference
5-(3-Methoxyphenyl)-2-azabicyclo[3.3.1]nonan-7-one Formaldehyde, NaBH(OAc)₃ N-Methylation 5-(3-Methoxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one nih.gov
5-(3-Methoxyphenyl)-2-azabicyclo[3.3.1]nonan-7-one Phenylacetaldehyde, NaBH(OAc)₃ N-Phenethylation 5-(3-Methoxyphenyl)-2-phenethyl-2-azabicyclo[3.3.1]nonan-7-one nih.gov
(1RS,5RS)-2-Benzyl-2-azabicyclo[3.3.1]nonan-6-one Methyl chloroformate, NaHCO₃ N-Acylation (1RS,5RS)-2-Methoxycarbonyl-2-azabicyclo[3.3.1]nonan-6-one nih.gov

Oxidative Transformations to N-Oxides

The nitrogen atom within the 2-azabicyclo[3.3.1]nonane framework is susceptible to oxidation, leading to the formation of the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide. The lone pair of electrons on the nitrogen atom attacks the electrophilic oxygen of the peroxy acid, resulting in the formation of a new N-O bond and the release of a carboxylic acid as a byproduct.

While specific literature detailing the N-oxidation of this compound is not abundant, the reaction is a standard transformation for cyclic amines. The resulting N-oxide introduces a new functional group that can significantly alter the electronic and steric properties of the molecule. This can influence its reactivity in subsequent reactions and its biological activity. For instance, the N-oxide can act as a directing group in electrophilic aromatic substitution on any appended aryl rings or participate in chemistrysteps.commasterorganicchemistry.com-sigmatropic rearrangements.

Substitutional Modifications on the Bicyclic Scaffold

The rigid framework of this compound allows for selective functionalization at various positions, including the bridgehead carbons, peripheral carbons, and the nitrogen atom. These modifications are crucial for structure-activity relationship studies and the development of new chemical entities.

Introduction of Substituents at Bridgehead Positions

Direct functionalization of the bridgehead positions (C1 and C5) of a pre-existing this compound is challenging due to the steric hindrance and the non-planar geometry of the bicyclic system, which disfavors the formation of carbocation or enolate intermediates at these positions in accordance with Bredt's rule.

However, substituted analogues can be synthesized through multi-step sequences that construct the bicyclic scaffold with the desired bridgehead substituent already in place. These synthetic strategies often involve the cyclization of appropriately substituted piperidine (B6355638) or cyclohexane (B81311) precursors. For example, a common approach involves the Dieckmann condensation of a substituted piperidine derivative bearing a side chain at the 2-position, which ultimately forms the six-membered carbocyclic ring with a substituent at the C5 bridgehead.

Another strategy involves the intramolecular cyclization of a cyclohexanone (B45756) derivative bearing a nitrogen-containing side chain. The nature of the substituent on the initial cyclohexane ring dictates the substitution pattern at the bridgehead positions of the resulting 2-azabicyclo[3.3.1]nonane.

Method Precursor Bridgehead Position Functionalized Key Reaction
Dieckmann CondensationSubstituted 2-carboxymethylpiperidineC5Intramolecular condensation
Intramolecular Mannich ReactionSubstituted cyclohexanone with an amino side chainC1 and/or C5Cyclization via iminium ion
Radical CyclizationAcyclic amino radical precursorC1 and/or C5Intramolecular radical addition

Functionalization of Peripheral Carbons

The peripheral carbon atoms of the this compound scaffold offer multiple sites for functionalization. The presence of the ketone at C8 allows for a range of alpha-functionalization reactions at the adjacent C7 position.

Alpha-Halogenation: The carbon atom alpha to the carbonyl group (C7) can be readily halogenated under acidic or basic conditions. For instance, reaction with bromine in acetic acid can introduce a bromine atom at the C7 position. This α-halo ketone is a versatile intermediate for further transformations.

Elimination Reactions: The resulting α-halo ketone can undergo dehydrohalogenation upon treatment with a base, such as pyridine, to introduce a double bond between C6 and C7, yielding an α,β-unsaturated ketone. This transformation introduces conjugation into the system, which can be exploited in various cycloaddition and conjugate addition reactions.

Reactions at Other Peripheral Carbons: Functionalization at other positions, such as C3, C4, C6, and C9, typically requires more elaborate synthetic strategies starting from appropriately substituted precursors. For example, the incorporation of substituents at C4 can be achieved by using a 4-substituted cyclohexanone in the initial cyclization reaction.

Position Reaction Type Reagents Product
C7α-HalogenationBr₂ / Acetic Acid7-Bromo-2-azabicyclo[3.3.1]nonan-8-one
C6/C7EliminationPyridine, heat2-Azabicyclo[3.3.1]non-6-en-8-one
C3, C4, C6, C9VariesSubstituted precursorsSubstituted 2-azabicyclo[3.3.1]nonan-8-ones

Ring Expansion/Contraction Studies

The bicyclic framework of this compound can undergo skeletal rearrangements leading to either ring-expanded or ring-contracted products. These transformations are valuable for accessing novel heterocyclic systems.

Ring Expansion: One notable ring expansion reaction is the Beckmann rearrangement of the oxime derivative of this compound. Treatment of the oxime with an acid catalyst, such as polyphosphoric acid or sulfuric acid, can induce a rearrangement to a ring-expanded lactam, specifically a 2,9-diazabicyclo[4.3.1]decan-8-one derivative. The regioselectivity of the rearrangement is determined by the stereochemistry of the oxime, with the group anti-periplanar to the hydroxyl group migrating.

Another approach to ring expansion involves the Tiffeneau-Demjanov rearrangement of a vicinal amino alcohol derivative, which can be prepared from the parent ketone. This reaction proceeds via a diazonium ion intermediate and results in the expansion of the six-membered carbocyclic ring.

Ring Contraction: Ring contraction of the this compound system can be achieved through the Favorskii rearrangement. This reaction typically involves the treatment of an α-halo derivative (e.g., 7-bromo-2-azabicyclo[3.3.1]nonan-8-one) with a base. The reaction proceeds through a cyclopropanone (B1606653) intermediate, which then undergoes nucleophilic attack by the base, leading to the cleavage of a carbon-carbon bond and the formation of a ring-contracted carboxylic acid derivative, in this case, a derivative of 2-azabicyclo[3.2.1]octane-7-carboxylic acid.

Rearrangement Starting Material Key Intermediate/Reagent Product
Beckmann RearrangementThis compound oximeAcid catalyst2,9-Diazabicyclo[4.3.1]decan-8-one derivative
Tiffeneau-Demjanov RearrangementVicinal amino alcohol derivativeNitrous acidRing-expanded ketone
Favorskii Rearrangement7-Halo-2-azabicyclo[3.3.1]nonan-8-oneBase2-Azabicyclo[3.2.1]octane-7-carboxylic acid derivative

Advanced Structural Characterization and Conformational Analysis

Conformational Preferences of the 2-Azabicyclo[3.3.1]nonan-8-one Ring System

Chair-Chair Conformations

The most frequently observed and generally most stable conformation for the 2-azabicyclo[3.3.1]nonane system is the twin-chair or double-chair conformation. grafiati.comnih.govchemijournal.com In this arrangement, both the piperidine (B6355638) and cyclohexane (B81311) rings adopt chair-like structures. This conformation is well-documented for a variety of substituted 2-azabicyclo[3.3.1]nonan-9-ones through X-ray crystallography and NMR spectroscopy. nih.goviucr.orgnih.goviucr.org

For instance, the crystal structure of 2,4-bis(2-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one confirms a double chair conformation where both 2-methoxyphenyl substituents are in equatorial orientations. nih.gov Similarly, 2,4-bis(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one and its 4-methoxyphenyl (B3050149) positional isomer also exhibit a twin-chair conformation with equatorial dispositions of the aryl groups. nih.gov The stability of the chair-chair conformation is often attributed to the minimization of steric interactions, particularly when bulky substituents are present. The equatorial orientation of these substituents is energetically favorable. tandfonline.com

NMR spectral data, including 1H and 13C analysis, further support the prevalence of the chair-chair conformation in solution. tandfonline.com The observation of specific coupling constants and nuclear Overhauser effects (NOE) can provide definitive evidence for this conformational preference. tandfonline.com For example, in 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, the strong NOE of the ortho protons of the aryl groups with specific protons on the bicyclic system supports an equatorial orientation of the phenyl groups and a twin-chair conformation. tandfonline.com

CompoundConformationMethod of AnalysisReference
2,4-Bis(2-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-oneDouble ChairX-ray Crystallography nih.gov
2,4-Bis(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-oneTwin-ChairX-ray Crystallography nih.gov
2,4-Bis(4-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-oneTwin-ChairX-ray Crystallography nih.gov
2,4-Bis(4-chlorophenyl)-1-methyl-3-azabicyclo[3.3.1]nonan-9-oneTwin-ChairX-ray Crystallography iucr.org
2-(2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidenehydrazono)-1,3-thiazolidin-4-oneTwin ChairX-ray Crystallography iucr.org

Boat-Chair and Other Flexible Conformations

While the chair-chair conformation is predominant, boat-chair and other flexible conformations can also exist, often in equilibrium with the chair-chair form or as the preferred conformation under specific structural conditions. researchgate.netresearchgate.net The existence of a boat-chair conformation has been detected in some 2-azabicyclo[3.3.1]nonane derivatives. researchgate.net

For example, in a study of 2r,4c-diaryl-7c-(t-butyl)-3-azabicyclo[3.3.1]nonan-9-one, a minor isomer was identified as adopting a chair-boat conformation. researchgate.net In this case, the piperidine ring is in a boat form, which can be stabilized by factors such as intramolecular hydrogen bonding. researchgate.net The epimeric alcohols of some 3-azabicyclo[3.3.1]nonanones have been shown to have a predominant boat-chair conformation, where the piperidine ring adopts a boat form due to hydrogen bonding between the nitrogen's lone pair and the hydroxyl proton. researchgate.net

The presence of bulky substituents can also force the ring system into a chair-boat conformation. For instance, the introduction of a 2-isopropyl substituent in a 3-benzyl-3-azabicyclo[3.3.1]nonane derivative was shown to favor the chair-boat conformation over the double-chair. researchgate.net X-ray diffraction analysis of 2,2,4,4-tetramethyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one revealed a boat conformation for the nitrogen-containing ring and a chair for the sulfur-containing ring. tandfonline.com

Molecular mechanics calculations have also been employed to predict the relative stabilities of different conformations. For 5-methyl-1-azabicyclo[3.3.1]nonan-2-one, calculations indicated that the boat-chair conformation is more stable than the twin-boat conformation. researchgate.net

CompoundConformationMethod of AnalysisReference
Minor isomer of 2r,4c,diaryl-7t-(t-butyl)-3-azabicyclo[3.3.1]nonan-9-oneChair-BoatNMR Spectroscopy researchgate.net
Epimeric alcohols of 3-azabicyclo[3.3.1]nonanonesBoat-ChairSpectroscopic Analysis researchgate.net
2,2,4,4-Tetramethyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-oneBoat-ChairX-ray Diffraction tandfonline.com
5-Phenyl-1-azabicyclo[3.3.1]nonan-2-oneBoat-ChairX-ray Crystallography researchgate.net

Influence of Substituents on Conformational Equilibrium

The nature and position of substituents on the this compound framework play a significant role in determining the conformational equilibrium. The balance between the chair-chair and boat-chair forms can be shifted by steric and electronic effects of the substituents.

Bulky substituents generally favor the chair-chair conformation with an equatorial disposition to minimize steric strain. chemijournal.comresearchgate.net This is evident in numerous diaryl-substituted 3-azabicyclo[3.3.1]nonan-9-ones where the aryl groups consistently adopt equatorial positions in a twin-chair arrangement. nih.govnih.goviucr.orgiucr.org

However, as mentioned previously, very bulky groups can lead to a preference for a chair-boat conformation. The introduction of a 2-isopropyl group, for example, shifts the equilibrium towards a chair-boat form. researchgate.net Similarly, the presence of four methyl groups in 2,2,4,4-tetramethyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one results in a boat-chair conformation. tandfonline.com

The position of substituents is also critical. An endo methyl substituent at the 7-position of 5-methyl-1-azabicyclo[3.3.1]nonan-2-one was calculated to favor the twin-boat conformation. researchgate.net Furthermore, the stereochemistry of substituents can dictate the preferred conformation. For instance, the conformational equilibrium of methyl 3-benzyl-6-hydroxy-6-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate is displaced toward a chair-boat conformer in one isomer (IIIb), while the other isomer (IIIa) favors a chair-chair conformation. researchgate.net This difference is attributed to the orientation of the methoxycarbonyl group. researchgate.net

The electronic nature of substituents can also have an influence. Electron-withdrawing groups on the aryl rings of 2,4-diaryl-3-azabicyclo[3.3.1]nonanones have been noted, although their primary studied effect is on biological activity rather than a significant shift in the conformational preference from the dominant chair-chair form. chemijournal.com

Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculations for Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its stability, reactivity, and spectroscopic characteristics. For a molecule like 2-azabicyclo[3.3.1]nonan-8-one, these methods can predict its behavior at an electronic level.

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations on the this compound system would typically be employed to determine its optimized geometry, vibrational frequencies, and various electronic properties.

A representative table of DFT-calculated properties for a bicyclic ketone analog is shown below, illustrating the type of data generated.

PropertyCalculated Value
Total Energy (Hartree)-482.5
Dipole Moment (Debye)2.8
Rotational Constants (GHz)1.54, 1.23, 0.98
Note: The data in this table is illustrative for a bicyclic ketone and not specific to this compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.netresearchgate.netwikipedia.org

In this compound, the HOMO is expected to be localized primarily on the nitrogen atom due to its lone pair of electrons, while the LUMO is anticipated to be centered around the carbonyl group's π* antibonding orbital. The energy of the HOMO is related to the ionization potential, representing the ease of donating an electron, whereas the LUMO's energy relates to the electron affinity, indicating the ability to accept an electron. The HOMO-LUMO gap can be correlated with the molecule's reactivity in various chemical reactions. nih.gov For instance, a smaller gap suggests that the molecule is more polarizable and will have a greater response in nonlinear optical applications. researchgate.net

An illustrative table of frontier orbital energies for a related azabicyclic compound is provided below.

Molecular OrbitalEnergy (eV)
LUMO-0.5
HOMO-6.2
HOMO-LUMO Gap 5.7
Note: The data in this table is illustrative for an azabicyclic compound and not specific to this compound.

Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular and intermolecular bonding and interactions among orbitals. It provides a localized picture of the electron density, allowing for the quantification of hyperconjugative interactions, which are crucial for understanding molecular stability and conformational preferences.

For azabicyclic systems like this compound, NBO analysis can elucidate the delocalization of electron density from the nitrogen lone pair (n) to the antibonding orbitals (σ) of adjacent C-C or C-H bonds. researchgate.netacs.org These n → σ interactions contribute to the stabilization of the molecule. Furthermore, NBO analysis can reveal the nature of the C=O bond and any interactions between the carbonyl group and the rest of the bicyclic framework. In studies of tropane (B1204802) alkaloids, which share a bicyclic amine structure, NBO analysis has been used to explain the barriers to nitrogen inversion, showing that the energy of the sigma-orbitals of the Cα-Cβ bonds and the nitrogen lone pair are primary determinants. researchgate.netacs.orgworldwidejournals.com

A sample NBO analysis table for a representative interaction in an azabicyclic system is shown below.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
n(N)σ(C1-C9)1.5
n(N)σ(C3-C4)2.1
Note: The data in this table is illustrative for an azabicyclic system and not specific to this compound.

Molecular Mechanics and Dynamic Simulations

While quantum mechanical methods provide detailed electronic information, molecular mechanics and dynamics simulations are essential for exploring the conformational space and thermodynamic properties of larger molecules over time.

The bicyclo[3.3.1]nonane system can, in principle, exist in three conformations: twin-chair, chair-boat, and twin-boat. rsc.org However, numerous computational and experimental studies have established that the twin-chair conformation is significantly more stable for the parent hydrocarbon and many of its derivatives. researchgate.netrsc.orgresearchgate.net The chair-boat and twin-boat conformers are destabilized by steric interactions.

Molecular mechanics calculations, using force fields such as MMFF or AMBER, are well-suited for rapidly calculating the relative energies of these different conformations for this compound. These calculations would quantify the energy penalty associated with deviations from the preferred twin-chair geometry. For the parent bicyclo[3.3.1]nonane, the chair-boat conformer is calculated to be about 6-7 kcal/mol higher in energy than the twin-chair form. researchgate.net The introduction of the nitrogen atom and carbonyl group in this compound is expected to influence these energy differences, and molecular mechanics can provide valuable insights into these effects.

An example of a conformational energy table for a bicyclo[3.3.1]nonane derivative is presented below.

ConformerRelative Energy (kcal/mol)
Twin-Chair0.0
Chair-Boat6.5
Twin-Boat>12.0
Note: The data in this table is illustrative for a bicyclo[3.3.1]nonane derivative and not specific to this compound.

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometry. Mapping the PES is crucial for understanding reaction pathways, conformational interconversions, and vibrational dynamics.

For this compound, a PES map could be generated to explore the energy landscape connecting the different possible conformers. This would involve systematically changing key dihedral angles of the bicyclic framework and calculating the energy at each point. The resulting map would reveal the minimum energy conformations as valleys and the transition states for interconversion as saddle points. Studies on other cyclic ketones have used PES mapping to investigate photochemical reactions, such as Norrish Type-I cleavage, by exploring the excited-state potential energy surfaces. rsc.orgacs.orgnih.gov For this compound, the ground-state PES would be of primary interest for understanding its conformational flexibility and the barriers to ring flipping.

Prediction of Stereochemical Outcomes

Computational chemistry offers powerful predictive capabilities for understanding the stereochemistry of reactions involving the this compound skeleton. Predictions can be based on the thermodynamic stability of the resulting stereoisomers or the kinetic barriers of the reaction pathways leading to them.

The inherent conformational preferences of the bicyclo[3.3.1]nonane ring system, which typically adopts a chair-boat or a twin-chair conformation, heavily influence stereochemical outcomes. rsc.org Density Functional Theory (DFT) is a popular method for exploring these conformational landscapes. researchgate.net For the closely related N-substituted granatanones (9-azabicyclo[3.3.1]nonan-9-ones), DFT calculations have been successfully employed to predict the preferred conformation of substituents on the nitrogen atom (N-invertomers). researchgate.netacademie-sciences.fr These studies demonstrate that the relative stability of axial versus equatorial N-substituents can be accurately calculated, which is critical for predicting the ground-state structure of reactants and products. academie-sciences.fr

For kinetically controlled reactions, such as the reduction of the C8-ketone or alkylation at a neighboring position, computational models can predict the major stereoisomer by calculating the energies of the various transition states. The stereochemical pathway with the lowest activation energy will be the dominant one. For instance, in asymmetric reactions, computational models can rationalize the observed enantiomeric excess by comparing the energies of the transition states leading to the (R) and (S) products. pnas.org Methods like the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) approach, often combining high-level quantum mechanics for the reacting core and faster methods for the periphery, have been used to model complex catalytic systems that direct stereochemistry. pnas.org

The following table, based on data for the related N-substituted norgranatanone system, illustrates how DFT calculations can predict the equilibrium ratio of stereoisomers (in this case, N-invertomers) based on their calculated relative free energies. academie-sciences.fr

Table 1: Calculated Free Energies and Predicted Ratios of N-Invertomers for N-Substituted Norgranatanones in the Gas Phase at the B3LYP/6-311++G(2d,2p) Level. academie-sciences.fr
N-SubstituentRelative Free Energy (Equatorial vs. Axial) (kcal/mol)Predicted Equatorial:Axial Ratio
Ethyl-0.370.36 : 1
Isopropyl-0.640.17 : 1
t-Butyl-0.320.42 : 1
Phenyl-0.490.26 : 1
Benzyl (B1604629)-0.740.13 : 1

Computational Methods for Predicting Spectroscopic Parameters

Computational methods are routinely used to predict the spectroscopic parameters of molecules, which is invaluable for confirming their structure and assigning experimental spectra. For the this compound system and its derivatives, DFT calculations are the primary tool for predicting Nuclear Magnetic Resonance (NMR) and, to a lesser extent, Infrared (IR) spectra. researchgate.net

The standard procedure involves first optimizing the molecular geometry of the compound at a specific level of theory, such as B3LYP with a basis set like 6-31G* or higher. nih.gov Once the lowest energy conformation is found, the spectroscopic properties are calculated. For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating the isotropic magnetic shielding tensors, which are then converted into chemical shifts (δ) by referencing them against a standard like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. researchgate.net

These theoretical predictions of ¹H and ¹³C NMR chemical shifts have proven to be highly accurate for various azabicyclo[3.3.1]nonane derivatives, providing a diagnostic method for stereochemical elucidation. researchgate.netnih.gov By comparing the calculated spectrum with the experimental one, researchers can confirm the relative configuration of the molecule. researchgate.net Broadened resonances observed in experimental spectra can also be investigated computationally by modeling dynamic exchange processes between different conformations or tautomers. nih.gov

Beyond NMR, computational methods can predict other spectroscopic data. The vibrational frequencies from a geometry optimization can be correlated with an experimental IR spectrum, helping to assign specific bands, such as the carbonyl (C=O) stretch. Furthermore, properties like molecular electrostatic potential (MEP), which maps the charge distribution, can be calculated to predict sites of nucleophilic or electrophilic attack. researchgate.net

The table below presents a comparison of experimental and computationally predicted ¹³C NMR chemical shifts for a derivative of the related 3-azabicyclo[3.3.1]nonane system, highlighting the accuracy of modern computational techniques. semanticscholar.org

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (δ, ppm) for N-Acetyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one Derivative (3a). semanticscholar.org
Carbon AtomExperimental δ (ppm)Calculated δ (ppm)
C-1 & C-541.3841.38
C-2 & C-461.5861.58
C-6 & C-825.6125.61
C-718.3018.30
C-987.2887.28
Amide C=O176.20, 174.22, 169.55176.20, 174.22, 169.55
C=N155.60155.60

Design and Synthesis of 2 Azabicyclo 3.3.1 Nonan 8 One Derivatives and Analogues

Synthesis of N-Substituted Azabicyclo[3.3.1]nonan-8-one Derivatives

Modification at the nitrogen atom of the 2-azabicyclo[3.3.1]nonan-8-one core is a common strategy to generate a library of derivatives. These substitutions can significantly influence the compound's properties. Standard organic synthesis techniques are employed for this purpose.

A prevalent method for creating N-substituted derivatives involves the alkylation or acylation of the secondary amine within the bicyclic structure. For instance, in the synthesis of 9-azabicyclo[3.3.1]nonane analogues, a related bicyclic system, the bridgehead nitrogen is alkylated by treating the secondary amine with an appropriate alkyl halide. nih.gov This general principle can be applied to the this compound system. Another approach involves reductive amination or the use of coupling reactions to introduce a variety of substituents at the nitrogen position.

For example, the synthesis of N,N'-diallylbispidinone is achieved through a double Mannich reaction involving 1-allylpiperidin-4-one. researchgate.net While this yields a diazabicyclo[3.3.1]nonane, the underlying Mannich reaction is a powerful tool for constructing the bicyclic framework and introducing N-substituents simultaneously. researchgate.netsemanticscholar.org

A summary of representative N-substitution reactions on related azabicyclo[3.3.1]nonane systems is presented below:

Starting MaterialReagent(s)Product TypeReference
9-Azabicyclo[3.3.1]nonan-3α-ol1. Benzyl (B1604629) bromide; 2. Phenyl isocyanate; 3. H₂, Pd/C; 4. Alkyl halideN-Alkyl-9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate nih.gov
1-Allylpiperidin-4-oneAllylamine, FormaldehydeN,N'-Diallyl-3,7-diazabicyclo[3.3.1]nonan-9-one researchgate.net
1-Methyl-4-piperidonePrimary amines, Formaldehyde3-Methyl-7-alkyl-3,7-diazabicyclo[3.3.1]nonan-9-ones researchgate.net

Preparation of Carbon-Substituted Analogues

Introducing substituents onto the carbon framework of this compound can lead to a wide array of analogues with potentially unique characteristics. Synthetic strategies often focus on creating carbon-carbon bonds at various positions on the bicyclic rings.

One common approach involves intramolecular cyclization reactions. For example, the synthesis of 2-azabicyclo[3.3.1]nonan-7-ones has been achieved through a Mannich cyclization of acetonylpiperidines, which are generated via mercuric acetate (B1210297) oxidation. researchgate.net This method allows for the formation of the bicyclic system with substituents on the carbon skeleton. Another powerful technique is the radical cyclization of (carbamoyl)dichloromethyl radicals, which has been successfully used to prepare enantiopure 2-azabicyclo[3.3.1]nonanes. rsc.org

Furthermore, aldol (B89426) condensation reactions are pivotal in constructing the bicyclic core. An acid-catalyzed tandem Michael addition-intramolecular aldol condensation of diketones with reagents like methyl acrolein can produce bicyclo[3.3.1]nonenone systems. rsc.org These intermediates can then be further modified to yield various carbon-substituted analogues.

Research has also explored the synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonanone derivatives through the Mannich reaction of ketones, aldehydes, and ammonium (B1175870) acetate. chemijournal.comresearchgate.net The resulting carbonyl group at C9 provides a handle for further functionalization.

Synthetic MethodKey ReagentsResulting StructureReference
Mannich CyclizationAcetonylpiperidines, Mercuric acetate2-Azabicyclo[3.3.1]nonan-7-ones researchgate.net
Radical Cyclization(Carbamoyl)dichloromethyl precursorsEnantiopure 2-azabicyclo[3.3.1]nonanes rsc.org
Tandem Michael-AldolDiketones, Methyl acrolein, TfOHBicyclo[3.3.1]nonenones rsc.org
Mannich ReactionKetone, Aromatic aldehyde, Ammonium acetate2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one chemijournal.comresearchgate.net

Heteroatom Modifications within the Bicyclic Skeleton

Replacing one or more carbon atoms within the 2-azabicyclo[3.3.1]nonane skeleton with other heteroatoms, such as nitrogen, leads to a diverse class of analogues with distinct chemical and physical properties.

The synthesis of diazabicyclo[3.3.1]nonanes, particularly the 3,7-diaza and 3,9-diaza isomers, is well-documented. The double Mannich reaction is a cornerstone for preparing 3,7-diazabicyclo[3.3.1]nonan-9-ones (bispidinones). semanticscholar.org This reaction typically involves the condensation of a 4-piperidone (B1582916) derivative, formaldehyde, and a primary amine in an acidic medium. semanticscholar.orgect-journal.kz For instance, a series of 3-(3-ethoxypropyl)-7-heterocyclylalkyl-3,7-diazabicyclo[3.3.l]nonan-9-ones were prepared using this method. semanticscholar.orgect-journal.kz The resulting ketone can then be reduced, for example by a Wolff-Kischner reduction, to yield the corresponding 3,7-diazabicyclo[3.3.1]nonane. semanticscholar.orgect-journal.kz

The synthesis of 3,9-diazabicyclo[3.3.1]nonane derivatives has also been reported as part of the development of analogues of biologically active molecules. rsc.org These syntheses can involve multi-step sequences, including protection, functionalization, and cyclization steps to build the desired bicyclic diamine framework. rsc.org

Analogue TypeSynthetic MethodKey PrecursorsReference
3,7-Diazabicyclo[3.3.1]nonan-9-onesDouble Mannich ReactionSubstituted 4-oxopiperidine, Primary amine, Formaldehyde semanticscholar.orgect-journal.kz
3,7-Diazabicyclo[3.3.1]nonanesWolff-Kischner Reduction3,7-Diazabicyclo[3.3.1]nonan-9-one semanticscholar.orgect-journal.kz
3,9-Diazabicyclo[3.3.1]nonane carboxylatesMulti-step synthesisDiazabicyclo precursors, Methyl chloroformate rsc.org

More complex heteroatom modifications include the synthesis of pentaazabicyclo[3.3.1]nona-3,7-diene derivatives. A versatile one-pot protocol has been developed for the rapid assembly of C₂-symmetric 2,3,6,7,9-pentaazabicyclo[3.3.1]nonane derivatives. nih.gov This method involves the dimerization of 3-oxo-2-arylhydrazonopropanals with ammonium acetate via a double Mannich-type reaction. nih.govacs.org The reaction can be promoted using conventional heating, ultrasound, or microwave irradiation, with the latter two often providing higher yields in shorter reaction times. nih.gov The structures of these highly substituted poly-aza systems have been confirmed by spectral data and, in some cases, by single-crystal X-ray analysis. nih.gov

Heating MethodReactantsProductReference
Conventional, Ultrasound, Microwave3-Oxo-2-arylhydrazonopropanals, Ammonium acetateC₂-symmetric 2,3,6,7,9-pentaazabicyclo[3.3.1]nona-3,7-diene derivatives nih.govacs.org

Structural Relationships of Novel Derivatives

The three-dimensional structure of this compound and its analogues is crucial for understanding their properties. The bicyclo[3.3.1]nonane system can adopt several conformations, most commonly a double chair (chair-chair), a chair-boat, or a double boat conformation.

For derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one (bispidinone), NMR spectroscopy is a powerful tool for conformational analysis. The presence of a doublet of doublets for equatorial protons at C2,4 and C6,8 in the ¹H NMR spectrum, with specific coupling constants, is indicative of a "chair-chair" conformation for both piperidine (B6355638) rings. semanticscholar.orgect-journal.kz Similarly, dipole moment and NMR studies of 3-methyl-7-alkyl-3,7-diazabicyclo[3.3.1]nonanes suggest that their preferred conformation is a flattened chair-chair. researchgate.net

In contrast, studies on 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones have shown that these compounds can exist in either chair-chair or boat-chair conformations, typically with the aryl groups in equatorial positions to minimize steric hindrance. chemijournal.comresearchgate.net The specific conformation adopted can be influenced by the substitution pattern on the bicyclic frame and the nature of the substituents themselves. X-ray crystallography provides definitive structural elucidation, as demonstrated for a variety of novel bicyclo[3.3.1]nonanones and their heteroatom-containing analogues. nih.govbohrium.com

2 Azabicyclo 3.3.1 Nonan 8 One As a Synthetic Scaffold in Advanced Organic Synthesis

Utility in Constructing Polycyclic Chemical Scaffolds

The rigid bicyclic structure of 2-azabicyclo[3.3.1]nonan-8-one is a foundational element for the assembly of more elaborate polycyclic systems. Organic chemists have leveraged this scaffold to access a variety of complex molecular frameworks through strategic bond formations and ring constructions. Annulation strategies, often involving tandem reactions, are commonly employed to build upon the existing bicyclic core. ucl.ac.uk

One of the key methodologies for constructing the 2-azabicyclo[3.3.1]nonane skeleton itself involves intramolecular cyclization reactions. For instance, Mannich reactions have been effectively utilized to synthesize azabicyclo[3.3.1]nonanes. rsc.org This approach typically involves the reaction of a suitable amine, paraformaldehyde, and a ketone. researchgate.net Once formed, the this compound can undergo further reactions to generate polycyclic structures.

Cascade reactions are particularly powerful in this context, allowing for the rapid construction of molecular complexity from a simpler precursor. For example, a tandem Michael addition-Claisen condensation cascade has been used to create tricyclic derivatives containing the bicyclo[3.3.1]nonane core. rsc.org Similarly, Michael-aldol reactions are a cornerstone in the synthesis of functionalized bicyclo[3.3.1]nonane systems. ucl.ac.uk These reactions can be catalyzed by either acid or base and provide a direct route to highly functionalized bicyclic structures, which can then be elaborated into more complex polycyclic scaffolds. nih.gov

The development of organocatalytic methods has further expanded the utility of these cyclization strategies, enabling the asymmetric synthesis of chiral bicyclo[3.3.1]nonane derivatives. ucl.ac.uk These chiral building blocks are invaluable for the enantioselective synthesis of complex polycyclic natural products and their analogues.

Table 1: Methodologies for Constructing Polycyclic Scaffolds from Bicyclo[3.3.1]nonane Precursors

Reaction Type Description Resulting Scaffold Reference
Mannich Reaction One-pot tandem annulation of aromatic ketones, paraformaldehyde, and dimethylamine. 3-Azabicyclo[3.3.1]nonane derivatives researchgate.net
Michael-Aldol Cascade Tandem Michael addition-intramolecular aldol (B89426) condensation of diketones with α,β-unsaturated aldehydes. Bicyclo[3.3.1]nonenone systems nih.gov
Michael-Claisen Cascade Tandem Michael addition-Claisen condensation. Tricyclic derivatives with a bicyclo[3.3.1]nonane core rsc.org
Effenberger-type Cyclization Reaction of a 1-methoxy-1-cyclohexene with malonyl dichloride. Bicyclo[3.3.1]nonane ring systems rsc.orgnih.gov
Radical Cyclization Tributyltin hydride mediated radical translocation/cyclization. 2-Azabicyclo[3.3.1]nonane researchgate.net

Role in the Total Synthesis of Natural Products

The 2-azabicyclo[3.3.1]nonane skeleton is a recurring motif in numerous biologically active natural products, particularly alkaloids. researchgate.net Consequently, this compound and its derivatives have proven to be crucial intermediates in the total synthesis of these complex molecules. The strategic incorporation of this bicyclic ketone allows for the efficient construction of the core structure of the target natural product.

A notable example is the enantioselective total synthesis of (+)-scholarisine A, a member of the akuammiline (B1256633) family of alkaloids. nih.gov In this synthesis, a key intermediate possessing the this compound ring system was synthesized. nih.gov This ketone was pivotal for the subsequent installation of the indole (B1671886) ring, a critical step in completing the natural product's intricate caged scaffold. nih.gov

The utility of this scaffold extends to the synthesis of other alkaloid families as well. For instance, derivatives of 9-azabicyclo[3.3.1]nonan-3-one have been utilized in the asymmetric synthesis of indolizidine alkaloids such as monomorine I and indolizidine 223AB. rsc.orgrsc.org The synthesis of the marine natural product zamamiphidin A, which features a complex heptacyclic framework, has been approached retrosynthetically by disconnecting the structure to reveal an azabicyclo[3.3.1]nonane unit that could be formed via a Mannich reaction and an intramolecular Dieckmann condensation. rsc.org

Furthermore, the 2-azabicyclo[3.3.1]nonane framework is a core component of the Strychnos alkaloids. acs.org Synthetic studies directed towards these pentacyclic indole alkaloids have extensively utilized functionalized 2-azabicyclo[3.3.1]nonan-7-ones as key building blocks. acs.org

Table 2: Examples of Natural Products Synthesized Using the 2-Azabicyclo[3.3.1]nonane Scaffold

Natural Product Alkaloid Family Key Synthetic Step Involving the Scaffold Reference
(+)-Scholarisine A Akuammiline Installation of the indole ring onto a this compound intermediate. nih.gov
Monomorine I Indolizidine Asymmetric cleavage of 9-azabicyclo[3.3.1]nonan-3-one. rsc.orgrsc.org
Indolizidine 223AB Indolizidine Asymmetric cleavage of 9-azabicyclo[3.3.1]nonan-3-one. rsc.orgrsc.org
Zamamiphidin A (core) Macrocyclic Diamine Proposed formation of the azabicyclo[3.3.1]nonane unit via a Mannich reaction and Dieckmann condensation. rsc.org
Strychnos Alkaloids (e.g., Tubifolidine) Strychnos Utilization of functionalized 2-azabicyclo[3.3.1]nonan-7-ones as key building blocks. acs.orgacs.org

Development of New Synthetic Methodologies Leveraging the Bicyclic Core

The unique structural and reactive properties of this compound have spurred the development of novel synthetic methodologies. Research in this area often focuses on new ways to construct the bicyclic core itself or on innovative transformations of the pre-formed scaffold. researchgate.net

A variety of synthetic approaches have been developed to assemble the 2-azabicyclo[3.3.1]nonane framework, often categorized by the final bond formation that closes the bicyclic system. researchgate.net These methods include aminocyclization processes, aldol reactions, Heck reactions, and radical cyclizations. researchgate.net For example, a palladium-catalyzed intramolecular coupling of a vinyl halide and a ketone enolate has been developed for the synthesis of bridged azabicyclic compounds. deepdyve.com

The development of asymmetric methods for the synthesis of the 2-azabicyclo[3.3.1]nonane core is of significant interest. One such approach involves the catalytic asymmetric desymmetrisation of prochiral cyclohexanones. ucl.ac.uk Another key strategy is the use of chiral auxiliaries or catalysts in cyclization reactions to induce enantioselectivity.

Furthermore, the 2-azabicyclo[3.3.1]nonane scaffold has been employed as a platform to explore new chemical reactions. For instance, the ring expansion of 2-azabicyclo[3.3.1]nonanes has been investigated to produce homomorphans, providing a novel route to [5-6-7] azatricyclic systems found in Daphniphyllum alkaloids. nih.govacs.org The development of such methodologies not only expands the synthetic chemist's toolbox but also opens up new avenues for accessing novel and complex molecular architectures.

Future Research Directions in the Chemistry of 2 Azabicyclo 3.3.1 Nonan 8 One

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

While numerous methods exist for constructing the azabicyclo[3.3.1]nonane skeleton, future research will prioritize the development of more efficient, atom-economical, and environmentally benign synthetic routes to 2-azabicyclo[3.3.1]nonan-8-one and its derivatives. rsc.orgnih.gov

Key Future Research Thrusts:

Catalytic Asymmetric Synthesis: A primary goal is the development of new catalytic asymmetric methods that provide enantiomerically pure this compound from simple, achiral precursors. Organocatalysis, which has shown promise in the asymmetric synthesis of related morphan scaffolds through intramolecular aldol (B89426) reactions, represents a particularly fertile ground for exploration. rsc.orgresearchgate.net Future work will likely focus on designing novel chiral amines or phosphoric acids that can catalyze tandem reactions to build the bicyclic core in a single, highly stereocontrolled step.

Green Chemistry Methodologies: The application of green chemistry principles will be crucial. This includes the expanded use of microwave-assisted organic synthesis (MAOS) and ultrasound technology to accelerate reaction times, improve yields, and reduce energy consumption. nih.gov Research into solvent-free reaction conditions or the use of greener solvents like water, ionic liquids, or supercritical fluids will be a significant area of investigation.

Biocatalysis and Flow Chemistry: The use of enzymes (biocatalysis) for the stereoselective synthesis or resolution of this compound intermediates offers a highly sustainable approach. Future studies could explore engineered enzymes for specific transformations. Furthermore, transitioning existing multi-step syntheses to continuous flow processes could enhance safety, scalability, and efficiency, allowing for better control over reaction parameters and easier purification.

Novel Cyclization Strategies: Exploration of new bond-forming strategies, such as C-H activation, radical cyclizations, and transition-metal-catalyzed cascade reactions, will continue to provide novel entries to the 2-azabicyclo[3.3.1]nonane core. researchgate.net For instance, developing palladium- or rhodium-catalyzed intramolecular cyclizations of appropriately designed acyclic precursors could offer highly efficient and modular routes.

Synthetic Approach Potential Future Development Key Advantages
OrganocatalysisDesign of novel bifunctional catalysts for one-pot tandem reactions.Metal-free, environmentally friendly, high stereocontrol. researchgate.net
Microwave/UltrasoundOptimization for solvent-free conditions and scale-up.Rapid reaction times, increased yields, energy efficiency. nih.gov
BiocatalysisEngineering of enzymes for specific kinetic resolutions or asymmetric syntheses.High enantioselectivity, mild reaction conditions, sustainability.
Flow ChemistryIntegration of multiple synthetic and purification steps into a continuous process.Improved safety, scalability, process control, and purity.

Advanced Mechanistic Studies of Key Reactions

A deeper understanding of the mechanisms governing the formation and transformation of the this compound scaffold is essential for optimizing existing reactions and designing new ones. Future research will employ a combination of advanced experimental and computational techniques to elucidate these mechanisms.

Key Future Research Thrusts:

Computational Modeling (DFT): Density Functional Theory (DFT) calculations will be increasingly used to map out reaction pathways, determine the structures of transition states, and rationalize the origins of stereoselectivity in key cyclization reactions, such as the intramolecular Mannich or aldol condensations. rsc.org These in silico studies can guide the design of more effective catalysts and substrates.

Kinetic and Spectroscopic Analysis: Detailed kinetic studies, including reaction rate analysis and determination of activation parameters, will provide quantitative insights into reaction mechanisms. The use of in situ spectroscopic techniques (e.g., NMR, IR) will allow for the direct observation of reactive intermediates, which are often too transient to be isolated.

Isotope Labeling Studies: Isotopic labeling experiments will remain a powerful tool for unequivocally tracking bond formations and breakages, helping to distinguish between competing mechanistic pathways, particularly in complex cascade reactions.

Mechanistic Question Investigative Tool Expected Outcome
Origin of StereoselectivityDensity Functional Theory (DFT) CalculationsIdentification of key stabilizing/destabilizing interactions in diastereomeric transition states. rsc.org
Role of CatalystIn Situ NMR/IR SpectroscopyDirect observation of catalyst-substrate complexes and intermediates.
Reaction PathwayIsotope Labeling StudiesUnambiguous mapping of atom connectivity changes throughout the reaction.
Reaction KineticsReaction Progress Kinetic AnalysisDetermination of rate laws, catalyst resting states, and activation parameters.

Development of Chiral Auxiliaries and Catalysts Utilizing the Scaffold

The rigid, conformationally constrained structure of the 2-azabicyclo[3.3.1]nonane skeleton makes it an excellent platform for the design of new chiral ligands and organocatalysts for asymmetric synthesis.

Key Future Research Thrusts:

Novel Ligand Design: Future work will involve the synthesis of a library of 2-azabicyclo[3.3.1]nonane derivatives functionalized with coordinating groups (e.g., phosphines, amines, N-heterocyclic carbenes). These new ligands can be screened in a variety of transition-metal-catalyzed reactions, such as asymmetric hydrogenation, allylic alkylation, and cross-coupling. The rigid backbone is expected to provide a well-defined chiral environment around the metal center, leading to high levels of enantioselectivity.

Bifunctional Organocatalysts: The scaffold contains both a secondary amine and a ketone (which can be modified), making it an ideal starting point for creating bifunctional organocatalysts. For example, derivatization of the amine with a hydrogen-bond donor (like a thiourea group) could lead to catalysts capable of activating both the nucleophile and electrophile simultaneously in reactions like asymmetric Michael additions.

Chiral Auxiliaries: While less common in modern synthesis, the enantiomerically pure this compound scaffold could be employed as a recoverable chiral auxiliary to direct the stereoselective transformation of an attached substrate, followed by facile cleavage.

Computational Design of New Chemical Entities Based on the Core Structure

The 2-azabicyclo[3.3.1]nonane scaffold is a "privileged structure" found in many biologically active compounds, including analgesics and marine alkaloids. nih.gov This makes this compound an attractive starting point for the discovery of new therapeutic agents.

Key Future Research Thrusts:

Pharmacophore Modeling and Virtual Screening: Computational methods will be used to create pharmacophore models based on known active compounds containing the azabicyclic core. These models will then be used to perform virtual screening of large compound libraries to identify new molecules with the potential for similar biological activity.

Structure-Based Drug Design: For biological targets where a high-resolution crystal structure is available (e.g., an enzyme active site), the this compound core can be used as a rigid scaffold for de novo drug design. Molecular docking simulations will be employed to predict the binding modes and affinities of virtually designed derivatives, guiding synthetic efforts toward the most promising candidates.

Scaffold Hopping and Bioisosteric Replacement: Computational tools can suggest novel heterocyclic systems that mimic the shape and electronic properties of the 2-azabicyclo[3.3.1]nonane core. This "scaffold hopping" approach can lead to new chemical entities with improved properties, such as enhanced metabolic stability or reduced off-target effects.

Computational Technique Application Goal
Molecular DockingPredicting the binding orientation of derivatives in a protein active site.Prioritize synthesis of compounds with the highest predicted binding affinity.
Pharmacophore ModelingDefining the essential 3D features required for biological activity.Identify novel compounds with different core structures but similar activity profiles.
Virtual Library EnumerationGenerating large, diverse sets of virtual derivatives from the core scaffold.Explore a vast chemical space to identify potential leads for various biological targets.

Q & A

What criteria define a rigorous research question for this compound studies?

  • Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example, a question like “Does C-8 substitution enhance target selectivity?” addresses knowledge gaps while being testable via SAR . Avoid overly broad inquiries (e.g., “What is this compound’s function?”) lacking mechanistic focus.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.